molecular formula C9H11F2NO B12978631 1-(2,5-Difluoro-4-methoxyphenyl)ethanamine

1-(2,5-Difluoro-4-methoxyphenyl)ethanamine

Cat. No.: B12978631
M. Wt: 187.19 g/mol
InChI Key: PNFXSZXBORZKMM-UHFFFAOYSA-N
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Description

1-(2,5-Difluoro-4-methoxyphenyl)ethanamine is an organic compound with the molecular formula C9H11F2NO It is a derivative of ethanamine, featuring a difluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Difluoro-4-methoxyphenyl)ethanamine typically involves the reaction of 2,5-difluoro-4-methoxybenzaldehyde with a suitable amine source under reductive amination conditions. Common reagents used in this process include sodium triacetoxyborohydride or sodium cyanoborohydride as reducing agents .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of solvents, catalysts, and reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Difluoro-4-methoxyphenyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted ethanamine derivatives .

Scientific Research Applications

1-(2,5-Difluoro-4-methoxyphenyl)ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,5-Difluoro-4-methoxyphenyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-1-(4-methoxyphenyl)ethylamine
  • 1-(2-Methoxyphenyl)ethanamine hydrochloride
  • 1-(3-Methoxyphenyl)-2-(methylamino)ethanol

Uniqueness

1-(2,5-Difluoro-4-methoxyphenyl)ethanamine is unique due to the presence of both fluorine and methoxy groups on the phenyl ring. This combination of substituents can significantly influence its chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

1-(2,5-difluoro-4-methoxyphenyl)ethanamine

InChI

InChI=1S/C9H11F2NO/c1-5(12)6-3-8(11)9(13-2)4-7(6)10/h3-5H,12H2,1-2H3

InChI Key

PNFXSZXBORZKMM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1F)OC)F)N

Origin of Product

United States

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